1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
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Overview
Description
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- is a chemical compound with the molecular formula C8H10ClN3O2 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an ethylenediamine backbone
Preparation Methods
The synthesis of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- typically involves the reaction of 1,2-ethanediamine with 2-chloro-4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The chloro-nitrophenyl group can interact with enzymes and receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- can be compared with other similar compounds, such as:
- N-(2-Chloro-4-nitrophenyl)-N’-ethyl-1,2-ethanediamine
- N’-(2-Chloro-4-nitrophenyl)-N,N-diethyl-1,2-ethanediamine hydrochloride
- N-(2-Chloro-4-nitrophenyl)-N’-(2-pyridinylmethyl)-1,2-ethanediamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the chloro-nitrophenyl group and the ethylenediamine backbone in 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- makes it distinct and valuable for specific applications.
Properties
CAS No. |
821776-85-6 |
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Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16ClN3O2/c1-13(2)6-7-14(3)11-5-4-9(15(16)17)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
CPPLYHWAJWTDDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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